molecular formula C6H8N2O B096741 4-Methoxy-5-methylpyrimidine CAS No. 17758-12-2

4-Methoxy-5-methylpyrimidine

Cat. No.: B096741
CAS No.: 17758-12-2
M. Wt: 124.14 g/mol
InChI Key: MEISPSUQMACRLO-UHFFFAOYSA-N
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Description

4-Methoxy-5-methylpyrimidine is an organic compound belonging to the pyrimidine family, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is notable for its methoxy group at position 4 and a methyl group at position 5. Pyrimidines are essential in various biological processes and are found in nucleic acids, making them crucial for genetic material.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-5-methylpyrimidine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxy-2,6-diaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-5-methylpyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyrimidine oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation catalysts.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar solvents.

Major Products:

    Oxidation: Pyrimidine oxides.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-5-methylpyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems, particularly in nucleic acid analogs.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of 4-Methoxy-5-methylpyrimidine involves its interaction with specific molecular targets. In biological systems, it may mimic or interfere with natural pyrimidines, affecting nucleic acid synthesis and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    4-Methoxypyrimidine: Lacks the methyl group at position 5.

    5-Methylpyrimidine: Lacks the methoxy group at position 4.

    4,6-Dimethoxypyrimidine: Contains an additional methoxy group at position 6.

Uniqueness: 4-Methoxy-5-methylpyrimidine is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical properties and reactivity. This dual substitution pattern makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

IUPAC Name

4-methoxy-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-7-4-8-6(5)9-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEISPSUQMACRLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301309767
Record name 4-Methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17758-12-2
Record name 4-Methoxy-5-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17758-12-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301309767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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